molecular formula C20H18FNO3 B11523362 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11523362
M. Wt: 339.4 g/mol
InChI Key: QOENJAPDMFUHOJ-UHFFFAOYSA-N
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Description

4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrrol-2-one core, which is a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and subject it to a series of reactions, including acylation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or palladium-based catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.

Scientific Research Applications

4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H18FNO3/c1-13(23)17-18(15-7-9-16(21)10-8-15)22(20(25)19(17)24)12-11-14-5-3-2-4-6-14/h2-10,18,24H,11-12H2,1H3

InChI Key

QOENJAPDMFUHOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCC3=CC=CC=C3)O

Origin of Product

United States

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